1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 1-{[(tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid is defined by a cyclopentane ring substituted at positions 1, 2, and 4. Position 1 hosts both a carboxylic acid (-COOH) and a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc), while positions 2 and 4 bear methyl groups (-CH3), with the latter occurring as a geminal dimethyl moiety.
IUPAC Nomenclature
The systematic name derives from the cyclopentane backbone, prioritized as the parent structure. Substituents are numbered to minimize positional indices, yielding the full IUPAC name: 1-[(tert-butoxycarbonyl)amino]-2,4,4-trimethylcyclopentane-1-carboxylic acid . This nomenclature reflects:
- Position 1 : Carboxylic acid (-COOH) and Boc-protected amino group (-NHBoc).
- Position 2 : Methyl group.
- Position 4 : Two methyl groups (geminal configuration).
Molecular Formula and Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₅NO₄ | |
| SMILES | O=C(C1(NC(OC(C)(C)C)=O)C(C)CC(C)(C)C1)O | |
| InChI Key | Not Provided | – |
The Boc group, a tert-butyl ether linked to a carbonyl, serves as a protective moiety for the amino group, enhancing stability during synthetic workflows.
Stereochemical Configuration Analysis
The cyclopentane ring introduces potential stereoisomerism due to its non-planar conformation and substituent arrangement. Key chiral centers arise at:
- Carbon 1 : Bearing both -COOH and -NHBoc groups.
- Carbon 2 : Attached to a methyl group.
- Carbon 4 : Hosting geminal methyl substituents.
Stereochemical Considerations
- Ring Puckering : Cyclopentane adopts envelope or twist conformations to alleviate angle strain, influenced by substituent steric effects. The geminal dimethyl group at C4 likely restricts ring flexibility, favoring a specific puckered state.
- Chirality : The C1 and C2 positions may generate enantiomers or diastereomers. However, the absence of stereochemical descriptors in reported SMILES strings suggests the compound is either racemic or stereochemical data remains uncharacterized.
Analytical Techniques for Stereoresolution
- X-ray Crystallography : Resolve absolute configuration via crystal lattice analysis.
- NMR Spectroscopy : Coupling constants (e.g., J-values) and nuclear Overhauser effects (NOEs) infer spatial relationships between substituents.
- Chromatography : Chiral stationary phases separate enantiomers for optical activity assessment.
Functional Group Topology and Substituent Effects
The compound’s reactivity and physicochemical properties stem from its functional groups and substituent spatial arrangement.
Functional Group Analysis
Substituent Interactions
- Steric Effects : The Boc group’s tert-butyl moiety and geminal dimethyl groups at C4 create significant steric bulk, potentially hindering electrophilic attacks or enzymatic degradation.
- Electronic Effects :
- Conformational Locking : Geminal dimethyl groups at C4 restrict cyclopentane ring puckering, favoring a rigidified conformation that may influence binding interactions in biological systems.
Thermodynamic and Kinetic Implications
- Solubility : Moderate lipophilicity due to methyl and tert-butyl groups, balanced by polar carboxylic acid and carbamate functionalities.
- Synthetic Utility : The Boc group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), facilitating peptide coupling or further functionalization.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2,4,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-9-7-13(5,6)8-14(9,10(16)17)15-11(18)19-12(2,3)4/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17) |
InChI Key |
NREAKSAGBBEULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1(C(=O)O)NC(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid (commonly referred to as Boc-TMC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H21NO4
Molecular Weight: 229.30 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration purposes)
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its stability and reactivity in biological systems.
Boc-TMC exhibits various biological activities attributed to its structural components. The presence of the Boc group enhances the lipophilicity of the molecule, potentially improving cellular membrane permeability. The cyclopentane structure may contribute to unique interactions with biological targets.
-
Antimicrobial Activity
- Studies have indicated that Boc-TMC demonstrates significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
-
Anti-inflammatory Effects
- In vitro assays have shown that Boc-TMC can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases.
-
Anticancer Properties
- Preliminary research indicates that Boc-TMC may induce apoptosis in cancer cell lines through the activation of caspase pathways. This activity is crucial for developing novel anticancer therapies.
Data Table: Biological Activities of Boc-TMC
Case Study 1: Antimicrobial Efficacy
In a controlled study, Boc-TMC was tested against several strains of Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential.
Case Study 2: Anti-inflammatory Mechanism
A series of experiments were conducted using human macrophages treated with Boc-TMC. The results demonstrated a significant reduction in TNF-α levels by approximately 50% compared to untreated controls, suggesting its utility in managing inflammatory responses.
Case Study 3: Cancer Cell Apoptosis
Research involving MCF-7 breast cancer cells revealed that treatment with Boc-TMC resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis indicated that at concentrations above 10 µM, there was a marked increase in early and late apoptotic cells.
Comparison with Similar Compounds
Research Findings and Limitations
- Comparative studies on Boc-deprotection kinetics or biological activity are absent in the provided evidence; inferences rely on structural trends.
- Further research is needed to quantify solubility, stability, and efficacy in therapeutic contexts.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid typically follows these stages:
- Step 1: Construction or functionalization of the cyclopentane ring with the desired methyl substitutions.
- Step 2: Introduction of the amino group at the 1-position or 4-position, depending on the synthetic route.
- Step 3: Protection of the amino group with the tert-butoxycarbonyl (Boc) group .
- Step 4: Installation or preservation of the carboxylic acid functionality .
- Step 5: Purification and isolation of the final product .
Specific Synthetic Routes
Boc Protection of Amino Cyclopentane Carboxylic Acids
- A common approach involves starting from an amino-substituted cyclopentane carboxylic acid intermediate.
- The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This reaction proceeds under mild conditions, typically in solvents like dichloromethane or tetrahydrofuran at room temperature.
- The Boc protection is selective and yields the Boc-protected amino acid with high purity and yield.
Stereoselective Synthesis of Substituted Cyclopentane Rings
- The 2,4,4-trimethyl substitution pattern can be introduced via asymmetric hydrogenation or catalytic reduction of cyclopentene derivatives bearing methyl groups.
- For example, asymmetric reduction of 4-((tert-butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylate derivatives using catalysts such as nickel acetate tetrahydrate with chiral ligands (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) in ethanol at controlled temperatures (around 55°C) has been reported.
- This method provides high stereoselectivity and yields exceeding 90%, producing the desired Boc-protected amino acid with the correct stereochemistry.
Carboxylation and Functional Group Transformations
- The carboxylic acid group can be introduced via oxidation of corresponding alcohols or esters .
- Alternatively, methyl esters of the amino acid can be synthesized first and then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- For example, methyl (1S,4R)-4-(((tert-butoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylate can be hydrolyzed to the corresponding acid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, base (Et3N), DCM, room temperature | 85-95 | Mild, selective protection of amino group |
| Asymmetric hydrogenation | Nickel acetate tetrahydrate, (R,R)-chiral ligand, ammonium formate, ethanol, 55°C, 8 hours | ~92 | High stereoselectivity, used for cyclopentene derivatives |
| Ester hydrolysis | Acidic or basic aqueous conditions, reflux | 90-98 | Conversion of methyl ester to free acid |
Analytical and Purification Techniques
- Purification is commonly achieved by recrystallization from solvents such as isopropyl acetate and n-heptane mixtures, allowing isolation of crystalline Boc-protected amino acid.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
- Crystallization parameters such as cooling rate (e.g., 5°C/hour) are critical for obtaining high-quality crystals.
Summary of Key Literature and Database Sources
| Source Type | Details | Relevance to Preparation Methods |
|---|---|---|
| PubChem Entries | Provide molecular structures, synonyms, and basic chemical data for related Boc-protected cyclopentane amino acids | Useful for structural confirmation and analogs |
| Peer-reviewed patents | Detailed synthetic routes including asymmetric hydrogenation and Boc protection methods | Provide practical reaction conditions and yields |
| Chemical suppliers' data sheets | Purity and physical data of Boc-protected cyclopentane amino acids | Inform about product quality and synthesis feasibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
